![molecular formula C7H7BFNO4 B8237628 [2-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid](/img/structure/B8237628.png)
[2-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a fluoro and a methoxycarbonyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation, where a halogenated pyridine derivative reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions often include:
Catalyst: Palladium(II) acetate or similar palladium complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental compliance.
化学反应分析
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Substitution: The fluoro and methoxycarbonyl groups on the pyridine ring can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran), temperature (80-100°C)
Oxidation: Hydrogen peroxide, solvent (e.g., water or methanol), temperature (room temperature to 50°C)
Substitution: Nucleophiles (e.g., amines or thiols), solvent (e.g., dimethylformamide), temperature (50-100°C)
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling
Phenols: Formed via oxidation of the boronic acid group
Substituted Pyridines: Formed via nucleophilic substitution reactions
科学研究应用
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Serves as a building block in the development of new catalytic systems for organic transformations.
Biology:
Molecular Probes: Used in the design of molecular probes for biological imaging and diagnostics.
Drug Discovery: Acts as a precursor in the synthesis of bioactive molecules for drug discovery and development.
Medicine:
Pharmaceutical Intermediates: Used in the synthesis of intermediates for various pharmaceutical compounds.
Therapeutic Agents:
Industry:
Material Science: Utilized in the synthesis of materials with specific electronic and optical properties.
Agrochemicals: Employed in the development of new agrochemical products for crop protection.
作用机制
The mechanism of action of [2-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a palladium-biaryl complex.
Reductive Elimination: The palladium-biaryl complex undergoes reductive elimination, releasing the biaryl product and regenerating the palladium catalyst.
相似化合物的比较
- [2-Fluoro-3-methylpyridin-5-yl]boronic acid
- [2-Fluoro-5-(trifluoromethyl)pyridin-3-yl]boronic acid
- [2-Fluoro-5-(hydroxymethyl)pyridin-3-yl]boronic acid
Uniqueness:
- Functional Groups: The presence of both fluoro and methoxycarbonyl groups on the pyridine ring provides unique electronic and steric properties, making it particularly useful in specific cross-coupling reactions.
- Reactivity: The combination of these functional groups can influence the reactivity and selectivity of the compound in various chemical transformations.
属性
IUPAC Name |
(2-fluoro-5-methoxycarbonylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BFNO4/c1-14-7(11)4-2-5(8(12)13)6(9)10-3-4/h2-3,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWSQQKZUYSTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1F)C(=O)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
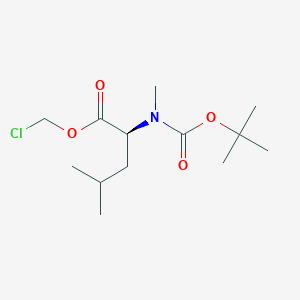
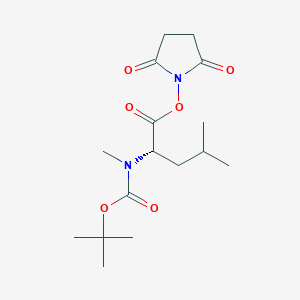
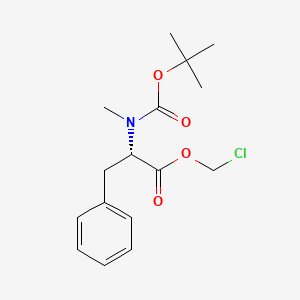
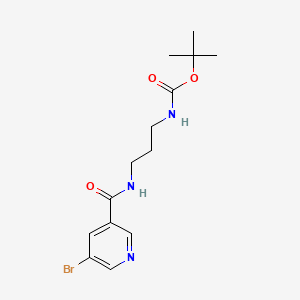
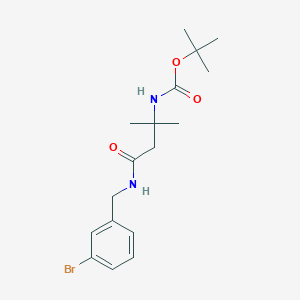
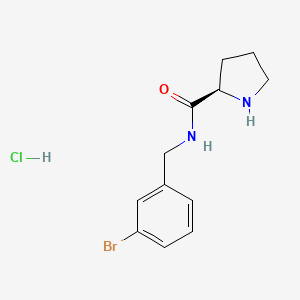
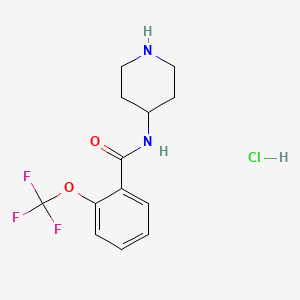
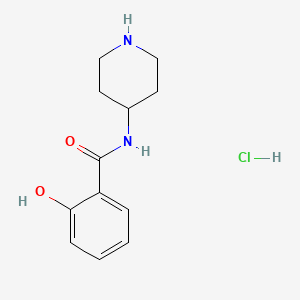
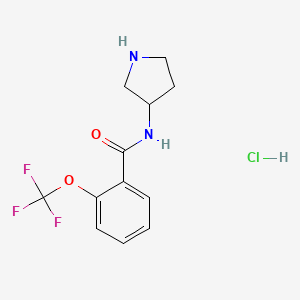
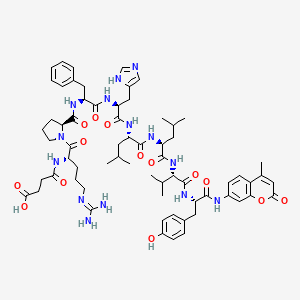

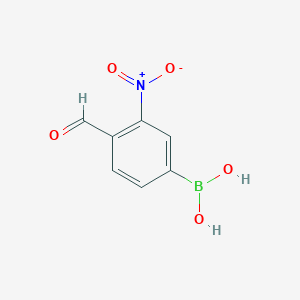
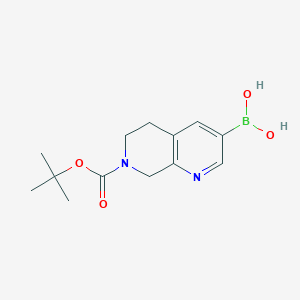
![[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]boronic acid](/img/structure/B8237639.png)
